molecular formula C18H19N3OS B2596508 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034554-92-0

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2596508
CAS No.: 2034554-92-0
M. Wt: 325.43
InChI Key: RZHHIXUOMFXEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-2-yl moiety at the 4-position.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-17(16-9-6-12-23-16)14(2)21(20-13)11-10-19-18(22)15-7-4-3-5-8-15/h3-9,12H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHHIXUOMFXEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde under acidic conditions. The resulting intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linker. Finally, the benzamide group is introduced through an amidation reaction with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The thiophene and pyrazole rings are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Substituted with a 3,4-dimethoxyphenyl group instead of the pyrazole-thiophene system.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Key Features: Melting point: 90°C. Methoxy groups enhance solubility but may reduce metabolic stability.

4-{[3,5-Dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]methyl}-N-[2-(propan-2-yl)phenyl]benzamide

  • Structure : Pyrazole core modified with a morpholine-sulfonyl group and a 2-isopropylphenyl benzamide.
  • Key Features: The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound.

N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide

  • Structure : Pyridazine replaces thiophene, with an ethoxy group on the benzamide.
  • Key Features: Pyridazine’s electron-deficient nature may alter binding interactions compared to thiophene’s aromaticity.

Thiophene-Containing Analog: (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide

  • Structure : Shares the thiophen-2-yl group but lacks the pyrazole-benzamide scaffold.
  • Key Features :
    • Thiophene’s sulfur atom contributes to unique electronic properties, enhancing metal-binding capacity.
    • Amine oxide functional group may improve solubility but reduce stability under acidic conditions .

Comparative Analysis Table

Compound Name Key Substituents/Modifications Synthesis Yield Physicochemical Properties Notable Features
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (Target) Thiophen-2-yl, pyrazole, benzamide Not reported Likely moderate lipophilicity Hybrid heterocyclic system with dual aromaticity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenyl 80% Melting point: 90°C High solubility due to methoxy groups
4-{[3,5-Dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]methyl}-N-... Morpholine-sulfonyl, isopropylphenyl Not reported Enhanced solubility Electron-withdrawing sulfonyl group
N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-... Pyridazine, ethoxybenzamide Not reported Increased lipophilicity Pyridazine’s electron-deficient core
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-... Thiophen-2-yl, amine oxide Not reported Moderate stability Thiophene enhances metal-binding capacity

Structural and Functional Implications

  • Electronic Effects : Thiophene’s electron-rich nature in the target compound may facilitate charge-transfer interactions, whereas sulfonyl or pyridazine substituents in analogs alter electronic profiles .
  • Solubility and Bioavailability : Methoxy and morpholine groups in analogs improve aqueous solubility, while ethoxy and isopropyl groups enhance lipophilicity .
  • Synthetic Accessibility : High-yield routes (e.g., 80% for Rip-B) suggest feasibility for scaling benzamide derivatives, though thiophene incorporation may require specialized catalysts .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound categorized under pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and autophagy modulation.

Chemical Structure and Properties

The compound's molecular formula is C15H22N4O3SC_{15}H_{22}N_{4}O_{3}S, and it features a pyrazole ring substituted with a thiophene group and an ethylbenzamide moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₂N₄O₃S
Molecular Weight350.43 g/mol
CAS Number2034324-71-3

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that this compound may inhibit the mechanistic target of rapamycin complex 1 (mTORC1), leading to increased autophagy levels in cancer cells, which is a critical mechanism for cell survival under stress conditions .

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that these compounds can disrupt mTORC1 activity, which is essential for cell growth and proliferation. The inhibition of mTORC1 leads to increased autophagic flux, suggesting a dual mechanism where both growth inhibition and autophagy modulation contribute to the anticancer properties .

Case Studies

In a study focusing on the structure–activity relationship (SAR) of related pyrazole derivatives, two specific compounds showed submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds not only reduced mTORC1 activity but also enhanced basal autophagy levels while impairing autophagic flux under nutrient-replete conditions . This suggests that this compound could similarly affect cellular pathways critical for cancer cell survival.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study FocusFindings
Antiproliferative ActivitySignificant reduction in cancer cell proliferation at submicromolar concentrations .
Autophagy ModulationIncreased basal autophagy; impaired flux under nutrient-rich conditions .
Target InteractionInhibition of mTORC1 leading to altered cellular signaling pathways .
Potential ApplicationsPromising candidate for further development as an anticancer agent targeting metabolic stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.